2-(2-Aminobenzoyl)benzoic acid 2-(2-Aminobenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1147-43-9
VCID: VC20970672
InChI: InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol

2-(2-Aminobenzoyl)benzoic acid

CAS No.: 1147-43-9

Cat. No.: VC20970672

Molecular Formula: C14H11NO3

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminobenzoyl)benzoic acid - 1147-43-9

Specification

CAS No. 1147-43-9
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
IUPAC Name 2-(2-aminobenzoyl)benzoic acid
Standard InChI InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)
Standard InChI Key KORKIRUGUNPQML-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O
Appearance Powder

Introduction

Basic Information and Physical Properties

2-(2-Aminobenzoyl)benzoic acid, also known as 2-Aminobenzophenone-2'-carboxylic acid or 2-Anthraniloylbenzoic acid, is characterized by its distinctive structure containing two benzene rings connected by a carbonyl group, with an amino group on one ring and a carboxylic acid group on the other. The compound is represented by the molecular formula C₁₄H₁₁NO₃ and has a molecular weight of 241.24 g/mol .

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Aminobenzoyl)benzoic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(2-Aminobenzoyl)benzoic acid

PropertyValue
CAS Number1147-43-9
Molecular FormulaC₁₄H₁₁NO₃
Molecular Weight241.24 g/mol
Density1.399 g/cm³
Boiling Point403.6°C at 760 mmHg
Flash Point197.9°C
Exact Mass241.07 g/mol
Physical StateSolid
The compound possesses multiple functional groups including a carboxylic acid (-COOH), a carbonyl group (C=O), and a primary amine (-NH₂), which contribute to its chemical reactivity and potential applications . The presence of these groups enables the compound to participate in various chemical reactions, including nucleophilic substitutions, condensations, and coordination with metal ions.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-(2-Aminobenzoyl)benzoic acid, with recent advancements focusing on more efficient and environmentally friendly methods.

Base-Promoted Aerobic Cascade Reaction

A novel and efficient method for synthesizing 2-(2-Aminobenzoyl)benzoic acid involves a base-promoted aerobic cascade reaction, as reported by Shen et al. . This approach offers high regioselectivity and broad substrate scope, making it valuable for diversified synthesis applications.
General Procedure:
A mixture of appropriate amides (0.25 mmol), KOtBu (0.75 mmol, 3 equiv), and H₂O (2.5 mmol, 10 equiv) in DMSO (1 mL) is stirred in a 100°C oil bath under air for 4 hours (monitored by TLC). After completion, the reaction mixture is acidified with 1 M HCl and extracted with dichloromethane. The combined organic phases are washed, dried, and concentrated to afford the desired product .
This method is particularly noteworthy as it forms six new bonds sequentially in a one-pot procedure, demonstrating excellent atom economy. The reaction can be scaled up effectively, as demonstrated by the gram-scale synthesis of certain derivatives with yields up to 69% .

Reaction Parameters and Conditions

The synthesis parameters that significantly influence the yield and purity of 2-(2-Aminobenzoyl)benzoic acid are summarized in Table 2.
Table 2: Optimal Reaction Parameters for Base-Promoted Synthesis

ParameterOptimal Condition
BaseKOtBu (3 equivalents)
SolventDMSO
Temperature100°C
Reaction Time4 hours
AtmosphereAir (open flask)
Water Content10 equivalents
Work-upAcidification with 1 M HCl followed by extraction
The presence of oxygen is critical for this reaction, as it participates in the aerobic oxidation steps of the cascade process. The researchers also performed labeling experiments using H₂¹⁸O, which confirmed the incorporation of oxygen from both water and atmospheric oxygen in the final product structure .

Structural Characteristics and Spectroscopic Data

The structure of 2-(2-Aminobenzoyl)benzoic acid features two benzene rings connected by a carbonyl bridge, with an amino group at the ortho position of one ring and a carboxylic acid group at the ortho position of the other ring. This arrangement creates a unique spatial configuration that influences the compound's properties and reactivity.

Spectroscopic Characterization

Spectroscopic methods, particularly NMR spectroscopy, provide valuable insights into the structural features of 2-(2-Aminobenzoyl)benzoic acid. While specific NMR data for this compound was limited in the search results, related compounds with similar structural elements typically show characteristic signals in ¹H NMR and ¹³C NMR spectra.
The compound can be identified through various analytical techniques including high-performance liquid chromatography (HPLC). Notably, it can be analyzed using reverse-phase HPLC methods with simple conditions, such as mobile phases containing acetonitrile, water, and phosphoric acid .

Chemical Reactivity

The reactivity of 2-(2-Aminobenzoyl)benzoic acid is primarily dictated by the presence of its three key functional groups: the carboxylic acid, the carbonyl, and the amino group. These functional groups allow the compound to participate in a diverse range of chemical transformations.

Key Reactions

  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form the corresponding esters.

  • Amide Formation: Both the carboxylic acid and amino groups can participate in amide bond formation reactions, making this compound valuable in peptide chemistry and other applications requiring amide linkages.

  • Metal Coordination: The presence of multiple donor atoms (O and N) allows for the formation of complexes with various metal ions, potentially useful in coordination chemistry applications.

  • Derivatization: The amino group can be functionalized through various reactions including acylation, alkylation, and diazotization, enabling the synthesis of a diverse array of derivatives with modified properties and functions.

Applications and Biological Activities

2-(2-Aminobenzoyl)benzoic acid and its derivatives exhibit potential applications across multiple fields, particularly in pharmaceutical research and development.

Pharmaceutical Applications

Research suggests that 2-(2-Aminobenzoyl)benzoic acid may possess valuable biological activities that could be exploited for pharmaceutical purposes. These include:

  • Anti-inflammatory Activity: Studies have explored the potential anti-inflammatory properties of this compound, which may be related to its ability to interact with specific enzymes involved in inflammatory processes.

  • Potential Anticancer Properties: Preliminary investigations suggest possible anticancer activities, with the compound showing potential to inhibit the proliferation of certain cancer cell lines.

  • Drug Carrier Interactions: Research has investigated interactions between 2-(2-Aminobenzoyl)benzoic acid and human intestinal di-/tripeptide transporters (hPEPT1), which are involved in nutrient absorption. Understanding these interactions could provide insights into drug delivery mechanisms and absorption pathways.

Chemical and Materials Applications

The unique structural features of 2-(2-Aminobenzoyl)benzoic acid make it suitable for applications in materials science and synthetic chemistry:

  • Metal Chelation: The compound's ability to form complexes with metal ions suggests potential applications in metal extraction, catalysis, and sensor development.

  • Building Block in Organic Synthesis: The multi-functional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and fused ring systems.

Recent Research Advances and Future Directions

Recent research has focused on developing efficient synthetic methods for 2-(2-Aminobenzoyl)benzoic acid and exploring its potential applications. The work by Shen et al. represents a significant advancement in the synthesis of this compound, offering a regiospecific and atom-economical approach through the base-promoted aerobic cascade reaction .

Advantages of Recent Synthetic Approaches

The base-promoted aerobic cascade reaction method offers several advantages over traditional synthetic routes:

  • Regioselectivity: The method provides excellent control over the regiochemistry of the product.

  • Atom Economy: The one-pot procedure creates multiple bonds sequentially, maximizing efficiency.

  • Broad Substrate Scope: The reaction tolerates various substrates, allowing for the synthesis of a wide range of derivatives.

  • Scalability: The process can be effectively scaled up to gram quantities, as demonstrated in research protocols.

Future Research Directions

Future research on 2-(2-Aminobenzoyl)benzoic acid may focus on:

  • Structure-Activity Relationship Studies: Further investigations into how structural modifications affect biological activities could lead to the development of more potent derivatives for specific therapeutic applications.

  • Novel Synthetic Methodologies: Development of additional synthetic approaches that offer improved yields, selectivity, or environmental sustainability.

  • Expanded Application Areas: Exploration of new potential applications in fields such as materials science, catalysis, and sensing technologies.

  • Detailed Biological Mechanism Studies: More comprehensive investigations into the mechanisms of action for the observed biological activities, potentially leading to targeted drug development.

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